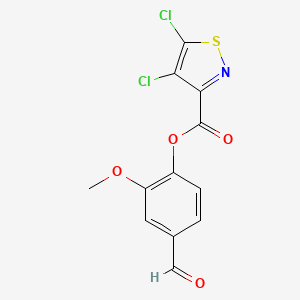

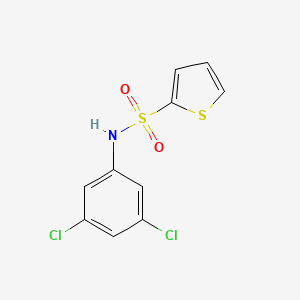

![molecular formula C14H11F3N2O3S B5556873 N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide](/img/structure/B5556873.png)

N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Application in Erythroid Differentiation

Nicotinamide and its analogues, including N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide, have been studied for their ability to induce differentiation of murine erythroleukemia cells in culture. N'-Methylnicotinamide, closely related to the compound , was particularly effective, more so than dimethyl sulfoxide, at inducing almost all cells to contain hemoglobin after a 60-hour culture. This suggests that this compound could have implications in studies related to erythroid differentiation and hemoglobin production, possibly affecting poly(ADP-ribose) polymerase activity and globin mRNA levels (Terada et al., 1979).

Role in Metabolic Regulation

Nicotinamide N-methyltransferase (NNMT), which metabolizes nicotinamide and related compounds, plays a significant role in metabolic regulation within cells. Overexpression of NNMT in certain cell types, such as SH-SY5Y neuroblastoma cells, has been shown to decrease cell death, increase intracellular ATP content, and protect cells from toxicity, suggesting a protective metabolic role that could be influenced by compounds like this compound (Parsons et al., 2011).

Implications in Epigenetic Remodeling and Cancer

Research has linked NNMT overexpression in various cancers to the consumption of methyl units from S-adenosyl methionine, leading to the creation of stable metabolic products like 1-methylnicotinamide. This process results in an altered epigenetic state in cancer cells, characterized by hypomethylated histones and heightened expression of pro-tumorigenic genes. Compounds targeting NNMT, potentially including this compound, could therefore have significant implications for cancer research and therapy (Ulanovskaya et al., 2013).

Involvement in Nutrient Metabolism Regulation

NNMT's role extends to the regulation of nutrient metabolism, particularly in the liver, where it is most abundantly expressed. Research has shown that NNMT influences glucose and cholesterol metabolism, potentially mediated by its metabolic product, N1-methylnicotinamide. This suggests that compounds like this compound, which may interact with NNMT, could have implications in the study of metabolic diseases and the development of novel therapies (Hong et al., 2015).

特性

IUPAC Name |

N-[2-methyl-5-(trifluoromethylsulfonyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O3S/c1-9-4-5-11(23(21,22)14(15,16)17)7-12(9)19-13(20)10-3-2-6-18-8-10/h2-8H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPSMJPHLCBGKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)NC(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,4-difluorobenzamide](/img/structure/B5556795.png)

![1-(3-CHLOROPHENYL)-4-[3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE](/img/structure/B5556813.png)

![(E)-1-[1-[2-(4-bromophenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5556827.png)

![5,7-diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556833.png)

![N~3~-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}-1,3-piperidinedicarboxamide](/img/structure/B5556839.png)

![(1S*,5R*)-6-(propylsulfonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556867.png)

![[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone](/img/structure/B5556879.png)

![N-[(E)-(2-fluorophenyl)methylideneamino]-4-methoxybenzenesulfonamide](/img/structure/B5556882.png)

![2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5556886.png)